molecular formula C16H16N2O3S B585829 Febuxostat-d7 CAS No. 1285539-74-3

Febuxostat-d7

Cat. No.: B585829
CAS No.: 1285539-74-3
M. Wt: 323.418
InChI Key: BQSJTQLCZDPROO-SCENNGIESA-N
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Description

Febuxostat-d7 is a deuterated form of Febuxostat, a non-purine selective inhibitor of xanthine oxidase. Febuxostat is primarily used for the management of hyperuricemia in patients with gout. The deuterated version, this compound, is often used as an internal standard in bioanalytical studies due to its similar chemical properties but distinct mass, which allows for precise quantification in mass spectrometry .

Scientific Research Applications

Febuxostat-d7 has a wide range of scientific research applications, including:

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future directions include personalized medicine, combination therapies, mechanistic insights, and ongoing long-term safety monitoring, collectively illuminating the promising landscape of febuxostat’s multifaceted therapeutic potential .

Mechanism of Action

    Target of Action

    • Febuxostat-d7 is a xanthine oxidase inhibitor . Its primary target is the xanthine oxidase enzyme (XO). Xanthine oxidase is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting XO, this compound reduces the synthesis of uric acid, leading to decreased serum uric acid levels.

Biochemical Analysis

Biochemical Properties

Febuxostat-d7, like its parent compound Febuxostat, primarily interacts with the enzyme xanthine oxidase . This enzyme is crucial in the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, this compound effectively reduces the production of uric acid .

Cellular Effects

This compound impacts various cellular processes primarily by reducing the levels of uric acid, a product of purine metabolism . High levels of uric acid can lead to the formation of crystals in joints, causing inflammation and pain characteristic of gout . By reducing uric acid production, this compound alleviates these symptoms .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of xanthine oxidase . This inhibition prevents the conversion of hypoxanthine and xanthine into uric acid, thereby reducing uric acid levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates a half-life of approximately 5 to 8 hours . This suggests that the drug does not significantly accumulate over time during multiple dose administration .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily via oxidation and acyl glucuronidation . The metabolites are then cleared by the kidney .

Transport and Distribution

Febuxostat, the parent compound, has an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L, suggesting it is distributed throughout the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Febuxostat-d7 involves the incorporation of deuterium atoms into the Febuxostat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) in the reaction mixture .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is essential for the purification and isolation of this compound .

Chemical Reactions Analysis

Types of Reactions

Febuxostat-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Febuxostat-d7

This compound is unique due to its deuterated nature, which provides distinct advantages in analytical studies. The incorporation of deuterium atoms allows for precise quantification in mass spectrometry, making it an invaluable tool in bioanalytical research. Additionally, its selective inhibition of xanthine oxidase without being a purine analogue distinguishes it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Febuxostat-d7 involves the incorporation of seven deuterium atoms into the Febuxostat molecule. This can be achieved by using deuterated reagents in the synthesis pathway. The starting material for the synthesis of Febuxostat-d7 is Febuxostat, which can be synthesized using a known method. The incorporation of deuterium atoms can be achieved by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "Phenylacetic acid", "2-Amino-4-(4-fluorophenyl)thiazole", "Dimethylformamide", "Sodium hydride", "Methyl iodide", "Sodium hydroxide", "Sodium carbonate", "Deuterated reagents" ], "Reaction": [ "Step 1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole from Phenylacetic acid", "Step 2: Alkylation of 2-Amino-4-(4-fluorophenyl)thiazole with Methyl iodide", "Step 3: Synthesis of Febuxostat from the intermediate obtained in Step 2", "Step 4: Incorporation of deuterium atoms using deuterated reagents in the synthesis pathway" ] }

CAS No.

1285539-74-3

Molecular Formula

C16H16N2O3S

Molecular Weight

323.418

IUPAC Name

2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D

InChI Key

BQSJTQLCZDPROO-SCENNGIESA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O

Synonyms

2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7;  2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic Acid-d7;  TEI 6720-d7;  TMX 67-d7; 

Origin of Product

United States
Customer
Q & A

Q1: Why is febuxostat-d7 used as an internal standard in analyzing febuxostat levels?

A: this compound is chemically very similar to febuxostat, but with deuterium atoms replacing some hydrogens. This difference allows for differentiation during mass spectrometry analysis while maintaining similar chemical behavior during sample preparation. [, ] This similarity in behavior ensures accurate quantification of febuxostat in biological samples like plasma. [, ]

Q2: How does the use of this compound improve the LC-MS/MS method for febuxostat quantification?

A: Incorporating this compound as an internal standard significantly enhances the sensitivity and accuracy of the LC-MS/MS method for febuxostat quantification. [, ] This is achieved by accounting for potential variations during sample preparation and ionization. By comparing the signal of febuxostat with the known concentration of this compound, researchers can precisely determine the amount of febuxostat present. [, ]

Q3: Can you provide an example of how this compound was employed in a pharmacokinetic study?

A: In a study investigating the interaction between febuxostat and the flavonoid morin in rats, this compound was crucial for accurate assessment of febuxostat pharmacokinetics. [] Researchers used a validated LC-MS/MS method with this compound as the internal standard to quantify febuxostat concentrations in rat plasma. This allowed them to determine key pharmacokinetic parameters like Cmax, AUC, and half-life, revealing that morin significantly impacted febuxostat's bioavailability. []

  1. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application.
  2. Pharmacokinetic interaction between febuxostat and morin in rats.

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